15-Deoxy--12,14-prostaglandin J2

Description

Contextualization as an Endogenous Cyclopentenone Prostaglandin (B15479496) Metabolite

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring lipid mediator that belongs to the cyclopentenone prostaglandin (cyPG) family. nih.gov It is an endogenous metabolite derived from arachidonic acid through the cyclooxygenase (COX) pathway. nih.gov Specifically, 15d-PGJ2 is formed from the sequential dehydration of prostaglandin D2 (PGD2), a major product of the COX-2 enzyme during inflammatory processes. frontiersin.orgpnas.orgpnas.org This metabolic cascade proceeds from PGD2 to prostaglandin J2 (PGJ2), then to Δ12-PGJ2, and finally to 15d-PGJ2. pnas.org

A defining structural feature of 15d-PGJ2 and other J-series prostaglandins (B1171923) is the presence of a chemically reactive α,β-unsaturated carbonyl group within its cyclopentenone ring. nih.govfrontiersin.org This electrophilic center allows 15d-PGJ2 to form covalent adducts with nucleophilic groups, such as the cysteine residues of various proteins, thereby modulating their function. nih.govfrontiersin.org This reactivity is a key aspect of its biological activity and distinguishes it from many other prostaglandins. While initially identified for its role in adipocyte differentiation, subsequent research has revealed its presence and significance in a variety of physiological and pathological contexts, particularly in the resolution phase of inflammation. pnas.orgnih.govnih.gov

Overview of Established and Emerging Research Foci in Biological Systems

Research on 15d-PGJ2 has expanded significantly over the past two decades, revealing its multifaceted roles in various biological systems. nih.gov A primary and established focus of investigation is its function as a potent endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in adipogenesis, lipid metabolism, and inflammation. nih.govmedchemexpress.com However, a substantial body of evidence also points to numerous PPARγ-independent activities, often mediated by the covalent modification of key signaling proteins. nih.govnih.gov

The major areas of research into the biological effects of 15d-PGJ2 can be summarized as follows:

Anti-inflammatory and Immunomodulatory Effects: 15d-PGJ2 is widely recognized for its potent anti-inflammatory properties. nih.govfrontiersin.org Research has demonstrated its ability to suppress the expression of pro-inflammatory genes, such as those for inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α), by inhibiting the NF-κB signaling pathway. nih.govfrontiersin.orgpnas.org It can directly inhibit multiple steps in this pathway, including the IκB kinase (IKK) complex and the DNA binding of NF-κB subunits. pnas.orgnih.gov Furthermore, 15d-PGJ2 is implicated in the active resolution of inflammation, contributing to the switch from a pro-inflammatory to a pro-resolving state in tissues. frontiersin.orgnih.gov

Anticancer Activity: A significant area of investigation is the role of 15d-PGJ2 in cancer biology. Studies have shown that it can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that tumors need to grow). nih.govnih.govnih.govsigmaaldrich.com Its anticancer effects are mediated through both PPARγ-dependent and independent mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways like Akt and MAPK. nih.govarizona.edu

Neuroprotection: There is growing interest in the neuroprotective effects of 15d-PGJ2. Research suggests it can protect neurons from oxidative stress-induced death and reduce brain damage in models of ischemia-reperfusion injury. nih.govahajournals.org These neuroprotective actions appear to be mediated, at least in part, through the activation of the Nrf2 antioxidant response pathway in astrocytes and PPARγ-dependent mechanisms. ahajournals.orgnih.gov

Metabolic Regulation: As a potent PPARγ agonist, 15d-PGJ2 plays a role in adipocyte differentiation and lipid metabolism. nih.govmedchemexpress.com It has been shown to promote the differentiation of preadipocytes into mature fat cells. medchemexpress.com

Cardiovascular Effects: Emerging research is exploring the role of 15d-PGJ2 in the cardiovascular system. It has been found to be upregulated in patients with coronary heart disease, potentially as a compensatory anti-inflammatory mechanism. nih.gov It can also influence the function of endothelial cells and has been shown to inhibit soluble epoxide hydrolase, an enzyme involved in regulating blood pressure. nih.govwikipedia.org

Detailed Research Findings

The following table summarizes key research findings related to the biological effects of 15-Deoxy-Δ12,14-prostaglandin J2 across different areas of investigation.

| Research Area | Key Findings | Relevant Cell Types/Models |

| Anti-inflammation | Inhibits NF-κB signaling pathway, reducing pro-inflammatory cytokine expression. nih.govfrontiersin.orgpnas.org | Macrophages, endothelial cells, chondrocytes. nih.govfrontiersin.orgpnas.org |

| Promotes the resolution of inflammation. frontiersin.orgnih.gov | Murine colitis model. frontiersin.org | |

| Induces antioxidant responses via Nrf2 activation. nih.govnih.gov | Astrocytes, kidney cells. nih.govnih.gov | |

| Cancer | Induces apoptosis and inhibits proliferation in various cancer cell lines. nih.govnih.govmdpi.com | Leukemia, colorectal, breast, and osteosarcoma cancer cells. nih.govnih.govmdpi.com |

| Suppresses tumor angiogenesis. nih.govnih.gov | Endothelial cells. nih.gov | |

| Inhibits cancer cell migration and invasion. nih.gov | Breast and pancreatic cancer cells. nih.gov | |

| Neuroprotection | Protects neurons from oxidative stress and ischemia-reperfusion injury. nih.govahajournals.org | Rat models of focal infarction, primary cortical neurons. nih.govahajournals.org |

| Suppresses neuronal apoptosis and necrosis. nih.govahajournals.org | Human neuroblastoma cells, rat primary cortical neurons. ahajournals.org | |

| Metabolism | Promotes adipocyte differentiation. medchemexpress.comsigmaaldrich.com | 3T3-L1 preadipocytes. nih.govmedchemexpress.com |

| Acts as a high-affinity ligand for PPARγ. nih.govmedchemexpress.com | CV-1 cells, transfected 3T3 cells. sigmaaldrich.com |

Compound Names

Structure

3D Structure

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

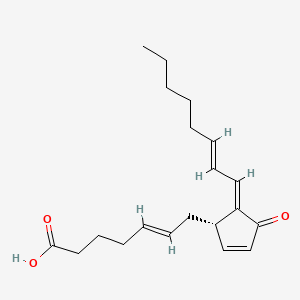

(E)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7+,10-6+,18-13+/t17-/m0/s1 |

InChI Key |

VHRUMKCAEVRUBK-IMTKWVLRSA-N |

Isomeric SMILES |

CCCCC/C=C/C=C/1\[C@H](C=CC1=O)C/C=C/CCCC(=O)O |

Canonical SMILES |

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Endogenous Formation Pathways of 15 Deoxy Δ12,14 Prostaglandin J2

Derivation from Prostaglandin (B15479496) D2 (PGD2)

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin that is not directly synthesized by a dedicated enzyme but is instead a terminal metabolite derived from Prostaglandin D2 (PGD2). pnas.orgmedchemexpress.comsigmaaldrich.com The formation pathway involves the sequential dehydration of PGD2. pnas.orgbiologicaresearch.comfrontiersin.org This process, which involves the elimination of two molecules of water from the parent PGD2 molecule, can occur spontaneously in vitro. biologicaresearch.comnih.gov The reaction is notably enhanced through catalysis by albumin. nih.govnih.gov First identified as a degradation product of PGD2, 15d-PGJ2 forms after extended incubation periods, particularly in the presence of albumin. nih.gov

Role of Cyclooxygenase (COX) Enzymes in Precursor Formation

The biosynthesis of the precursor molecule, PGD2, is initiated by the action of cyclooxygenase (COX) enzymes. nih.gov Prostaglandins (B1171923) are formed through the sequential actions of COX enzymes and various prostaglandin synthases. nih.gov These enzymes, existing as isozymes COX-1 and COX-2, convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2). nih.govnih.gov PGH2 then serves as the substrate for specific prostaglandin synthases to generate the various types of prostaglandins. nih.gov PGD2 is specifically formed from PGH2 by the action of hematopoietic and lipocalin-type PGD2 synthases. nih.gov While COX enzymes are essential for producing the necessary precursors, and COX-2 can be induced during processes like adipocyte differentiation, this induction does not necessarily lead to an increase in the production of 15d-PGJ2. nih.govnih.gov

Dehydration Mechanisms and Intermediate Metabolites (e.g., PGJ2, Δ12-PGJ2)

The conversion of PGD2 to 15d-PGJ2 is a non-enzymatic process involving a series of dehydration steps and the formation of key intermediate metabolites. pnas.orgnih.gov The pathway proceeds as follows:

PGD2 to PGJ2 : PGD2 first undergoes a chemical dehydration, losing one molecule of water to form the cyclopentenone prostaglandin, Prostaglandin J2 (PGJ2). pnas.orgnih.gov

PGJ2 to Δ12-PGJ2 : PGJ2 is then converted to Δ12-Prostaglandin J2 (Δ12-PGJ2). pnas.org

Δ12-PGJ2 to 15d-PGJ2 : The final step involves a further dehydration with the loss of the 15-hydroxyl group, coupled with a migration of the double bond, to yield 15-Deoxy-Δ12,14-prostaglandin J2. nih.gov

This entire cascade from PGD2 is a chemical transformation rather than a direct enzymatic synthesis, which has raised questions regarding the physiological concentrations and relevance of its end products. nih.gov These J-series prostaglandins are characterized by a reactive α,β-unsaturated carbonyl group in the cyclopentenone ring. frontiersin.orgjci.org

Table 1: Key Molecules in the Biosynthesis of 15-Deoxy-Δ12,14-prostaglandin J2

| Role in Pathway | Compound Name |

| Ultimate Precursor | Arachidonic Acid |

| Enzymatic Product / PGD2 Precursor | Prostaglandin H2 (PGH2) |

| Parent Compound | Prostaglandin D2 (PGD2) |

| Intermediate Metabolite | Prostaglandin J2 (PGJ2) |

| Intermediate Metabolite | Δ12-Prostaglandin J2 (Δ12-PGJ2) |

| Final Product | 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) |

Molecular Mechanisms of Action of 15 Deoxy Δ12,14 Prostaglandin J2

Electrophilic Reactivity and Covalent Adduction Mechanisms

A key feature of 15d-PGJ2 is the presence of a reactive α,β-unsaturated carbonyl group within its cyclopentenone ring structure. frontiersin.orgaacrjournals.org This chemical feature confers significant electrophilic reactivity, allowing it to interact directly with and covalently modify cellular proteins.

The primary mechanism of covalent modification by 15d-PGJ2 is through a Michael addition reaction. acs.orgjci.org This reaction occurs between the electrophilic carbon atom in the cyclopentenone ring of 15d-PGJ2 and nucleophilic functional groups on amino acid residues within proteins. The most common targets for this reaction are the free sulfhydryl (thiol) groups of cysteine residues. acs.orgnih.gov This covalent binding alters the structure and, consequently, the function of the target protein. aacrjournals.org For instance, the interaction with cysteine 62 in the p50 subunit of the transcription factor NF-κB has been shown to be a critical event in the anti-inflammatory action of 15d-PGJ2. bohrium.comnih.gov Similarly, covalent modification of cysteine 259 in the STAT3 transcription factor by 15d-PGJ2 leads to its inactivation. nih.gov

The covalent modification of proteins by 15d-PGJ2 results in the formation of stable protein adducts. nih.govportlandpress.com The accumulation of these adducts within the cell can have profound effects on various signaling pathways. A growing number of cellular proteins have been identified as targets for covalent adduction by 15d-PGJ2. These include key regulators of inflammation, cell proliferation, and antioxidant responses.

Research has identified a range of proteins that are covalently modified by 15d-PGJ2, leading to altered cellular function. A study in human aortic endothelial cells identified 358 proteins that are potential targets for covalent modification by 15d-PGJ2. researchgate.net

Table 1: Selected Protein Targets of 15d-PGJ2 Covalent Adduction and Functional Consequences

| Target Protein | Functional Consequence of Adduction | References |

| NF-κB (p50 and p65 subunits) | Inhibition of DNA binding, leading to suppression of inflammatory gene expression. | bohrium.comnih.gov |

| IκB Kinase (IKK) | Inhibition of IKK activity, preventing the degradation of IκB and subsequent nuclear translocation of NF-κB. | frontiersin.orgnih.gov |

| Keap1 | Activation of the Nrf2-mediated antioxidant response, leading to the induction of protective enzymes like heme oxygenase-1 (HO-1). | nih.gov |

| Proteasome (19S particle) | Inhibition of proteasome function, contributing to the suppression of NF-κB activation. | frontiersin.org |

| STAT3 | Inhibition of phosphorylation, dimerization, and nuclear translocation, leading to reduced cell proliferation and apoptosis. | nih.gov |

| Estrogen Receptor-α (ERα) | Inhibition of DNA binding and transcriptional activity. | aacrjournals.org |

These findings underscore the importance of covalent adduction as a major mechanism through which 15d-PGJ2 exerts its diverse biological effects.

Ligand-Receptor Interactions

In addition to its electrophilic reactivity, 15d-PGJ2 is also known to function as a ligand for specific nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

15d-PGJ2 is a well-established endogenous ligand and agonist for PPARγ. aacrjournals.orgnih.gov It binds to the ligand-binding domain of PPARγ with high affinity, initiating a conformational change that leads to the activation of the receptor. pnas.orgnih.gov The EC50 value for PPARγ activation by 15d-PGJ2 has been reported to be approximately 2 µM. medchemexpress.combiologicaresearch.com This interaction is a key mechanism for many of the observed biological effects of 15d-PGJ2, particularly in the regulation of adipogenesis and inflammation. nih.govjci.org

Upon activation by 15d-PGJ2, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). nih.govnih.gov This heterodimeric complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.govnih.gov This binding event modulates the transcription of these genes, leading to a variety of cellular responses.

Table 2: Key Events in PPARγ-Dependent Signaling by 15d-PGJ2

| Step | Description | References |

| Ligand Binding | 15d-PGJ2 binds to the ligand-binding domain of PPARγ. | aacrjournals.orgpnas.org |

| Heterodimerization | The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). | nih.govnih.gov |

| PPRE Binding | The PPARγ/RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. | nih.govnih.gov |

| Gene Transcription | Modulation of the expression of target genes involved in adipogenesis, lipid metabolism, and inflammation. | nih.govjci.org |

For example, the activation of PPARγ by 15d-PGJ2 promotes adipocyte differentiation and has been shown to suppress ischemic brain infarction in a PPARγ-dependent manner. jci.orgahajournals.org

While the role of 15d-PGJ2 as a PPARγ agonist is well-documented, there is a growing body of evidence demonstrating that it can also exert significant biological effects through mechanisms that are independent of PPARγ activation. aacrjournals.orgnih.gov These PPARγ-independent actions are often attributed to the electrophilic nature of 15d-PGJ2 and its ability to covalently modify other cellular proteins, as discussed in section 3.1. aacrjournals.org

The controversy surrounding the signaling of 15d-PGJ2 stems from the observation that many of its effects, particularly at higher concentrations, occur in cells that lack PPARγ or are not blocked by PPARγ antagonists. pnas.orgnih.gov For instance, 15d-PGJ2 has been shown to inhibit the NF-κB signaling pathway through direct covalent modification of NF-κB subunits and IKK, which is a PPARγ-independent mechanism. nih.govresearchgate.net Furthermore, some studies have questioned the physiological relevance of 15d-PGJ2 as an endogenous PPARγ ligand, suggesting that its in vivo concentrations may be too low to effectively activate PPARγ. jci.orgnih.gov

It is now widely accepted that 15d-PGJ2 can signal through both PPARγ-dependent and -independent pathways, and the predominant mechanism may depend on the specific cellular context, the concentration of 15d-PGJ2, and the expression levels of PPARγ and other target proteins. nih.govnih.gov

Chemoattractant Receptor-Homologous Molecule Expressed on T-Helper Type 2 Cells (CRTH2/DP2) Interactions

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is recognized as a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the DP2 receptor. karger.comnih.gov CRTH2 is a G protein-coupled receptor involved in allergic inflammation and is expressed on various inflammatory cells, including T-helper type 2 (Th2) lymphocytes, eosinophils, and basophils. karger.comnih.gov The interaction of 15d-PGJ2 with CRTH2 can trigger several cellular responses.

While prostaglandin (B15479496) D2 (PGD2) and its metabolites can bind to both DP1 and CRTH2 receptors, 15d-PGJ2 acts as a selective CRTH2 agonist. karger.com Studies have shown that 15d-PGJ2 can induce chemotaxis, or directed cell movement, in human eosinophils and Th2 lymphocytes through its interaction with the CRTH2 receptor. karger.comnih.gov In fact, the functional potency of 15d-PGJ2 on eosinophils is comparable to that of PGD2. karger.com For instance, 15d-PGJ2 has been demonstrated to induce pulmonary eosinophilia in rats, a response mediated through the DP2 receptor. researchgate.net

Interestingly, the role of CRTH2 in mediating the effects of 15d-PGJ2 appears to be cell-dependent. researchgate.net While some studies highlight its pro-inflammatory actions through CRTH2 activation, such as inducing calcium mobilization and upregulating CD11b expression in eosinophils, other research points to different mechanisms for its anti-inflammatory effects. karger.comnih.gov It's noteworthy that even though 15d-PGJ2 is a known ligand for the nuclear receptor PPARγ, its actions on CRTH2 represent a distinct signaling pathway. nih.govresearchgate.net Some research even suggests that at sites of allergic inflammation, the effects of PGD2 metabolites like 15d-PGJ2 that act on CRTH2 may dominate over those acting on the DP1 receptor. nih.gov

Modulation of Cellular Signaling Pathways

Nuclear Factor Kappa B (NF-κB) Pathway Inhibition

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a potent inhibitor of the Nuclear Factor Kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.govpnas.orgmdpi.com This inhibition occurs through multiple mechanisms, largely independent of its role as a PPARγ ligand. nih.govnih.gov The anti-inflammatory effects of 15d-PGJ2 are significantly attributed to its ability to interrupt NF-κB activation and the subsequent expression of pro-inflammatory genes. mdpi.comnih.gov

The inhibitory action of 15d-PGJ2 on the NF-κB pathway is multifaceted, targeting several key steps in the signaling cascade. nih.govnih.gov This broad-spectrum inhibition contributes to its robust anti-inflammatory properties observed in various cell types. nih.govnih.gov

A primary mechanism by which 15d-PGJ2 inhibits the NF-κB pathway is by targeting the IκB kinase (IKK) complex. nih.govnih.govfrontiersin.org The IKK complex is responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. nih.govfrontiersin.org Phosphorylation of IκBα leads to its degradation and allows the NF-κB heterodimer (typically p50/p65) to translocate to the nucleus and activate gene transcription. nih.govresearchgate.net

Research has shown that 15d-PGJ2 directly inhibits the kinase activity of purified IKK in a dose-dependent manner. nih.govnih.gov This inhibition prevents the phosphorylation and subsequent degradation of IκBα. nih.govnih.gov As a result, NF-κB remains bound to IκBα in the cytoplasm and is unable to move to the nucleus to initiate the transcription of inflammatory genes. nih.govresearchgate.net This inhibitory effect on IKK has been observed in various cell types, including macrophages and human myocytes. nih.govresearchgate.net The mechanism appears to involve the covalent modification of critical cysteine residues within the IKK subunits by the reactive cyclopentenone ring of 15d-PGJ2. nih.govnih.gov

Beyond its effects on IKK, 15d-PGJ2 can also directly target the NF-κB subunits themselves, preventing their ability to bind to DNA. nih.govfrontiersin.orgnih.gov This direct inhibition is a crucial aspect of its anti-inflammatory action and occurs through the covalent modification of specific cysteine residues within the p50 and p65 subunits. nih.govnih.gov

Studies have identified cysteine 62 (Cys62) in the p50 subunit as a key target for 15d-PGJ2. nih.govcsic.es The cyclopentenone ring of 15d-PGJ2 forms a covalent adduct with this cysteine residue, leading to a conformational change that inhibits the DNA binding ability of the p50 subunit. nih.govcsic.es This modification has been confirmed through mass spectrometry and the use of p50 mutants where Cys62 was replaced, rendering the mutant resistant to inhibition by 15d-PGJ2. nih.govcsic.es

Similarly, 15d-PGJ2 has been shown to modify cysteine 38 (Cys38) in the p65 subunit. nih.gov This modification also contributes to the inhibition of NF-κB's DNA binding activity. nih.gov The direct interaction with both p50 and p65 subunits provides a powerful mechanism to shut down NF-κB-mediated transcription, even in cellular contexts where the upstream inhibition of IKK may be less pronounced. nih.govnih.gov

The inhibition of both IKK activity and the direct modification of NF-κB subunits by 15d-PGJ2 culminates in a significant reduction of NF-κB-dependent gene expression. nih.govnih.govnih.gov This has been demonstrated for a wide array of pro-inflammatory genes, underscoring the broad anti-inflammatory potential of this compound.

Key inflammatory genes whose expression is suppressed by 15d-PGJ2 through the inhibition of the NF-κB pathway include:

Inducible Nitric Oxide Synthase (iNOS): 15d-PGJ2 represses the induction of the iNOS gene in activated macrophages. nih.govnih.gov

Tumor Necrosis Factor α (TNF-α): The expression of this potent pro-inflammatory cytokine is also inhibited by 15d-PGJ2. nih.govnih.govnih.gov

Cyclooxygenase-2 (COX-2): 15d-PGJ2 inhibits the transcription of the COX-2 gene, which is itself involved in the production of prostaglandins (B1171923). nih.govfrontiersin.org This represents a negative feedback loop in the inflammatory response.

Interleukins (IL-1β, IL-6): The production of these cytokines, which are central to the inflammatory cascade, is also downregulated by 15d-PGJ2. nih.govfrontiersin.org

The following table summarizes the impact of 15d-PGJ2 on the expression of various NF-κB-dependent genes.

| Gene | Effect of 15d-PGJ2 | Cell Type(s) |

| iNOS | Inhibition of expression | Macrophages, Astrocytes |

| TNF-α | Inhibition of expression | Macrophages, Monocytes |

| COX-2 | Inhibition of expression | Macrophages, Endothelial Cells |

| IL-1β | Inhibition of expression | Astrocytes |

| IL-6 | Inhibition of expression | Astrocytes, Macrophages |

This widespread suppression of inflammatory gene expression highlights the central role of NF-κB pathway inhibition in the molecular mechanism of action of 15d-PGJ2.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) also exerts significant influence over the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating a variety of cellular processes including cell proliferation, differentiation, and apoptosis. nih.govpnas.org The MAPK family includes three major kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.gov The effects of 15d-PGJ2 on these pathways can be complex and are often cell-type specific. nih.gov

In some cellular contexts, 15d-PGJ2 has been shown to activate MAPK pathways. For instance, in vascular endothelial cells, 15d-PGJ2 can induce the phosphorylation and activation of JNK and p38 MAPK, leading to downstream effects such as apoptosis. nih.gov Similarly, in osteosarcoma cells, 15d-PGJ2 treatment leads to a time-dependent increase in the phosphorylation of ERK1/2, p38 MAPK, and JNK. mdpi.com This activation of MAPK signaling cascades can be a response to the cellular stress induced by 15d-PGJ2. mdpi.com

Conversely, in other scenarios, 15d-PGJ2 can inhibit MAPK signaling. For example, it has been reported to block IL-1-induced JNK phosphorylation in rodent pancreatic islets. nih.gov The modulation of MAPK pathways by 15d-PGJ2 can also be interconnected with other signaling pathways. For example, in articular chondrocytes, ERK-1/-2 and p38 kinase have been found to oppositely regulate 15d-PGJ2-induced PPAR-γ activation. nih.gov

The table below provides a summary of the observed effects of 15d-PGJ2 on MAPK pathway components in different cell types.

| Cell Type | MAPK Pathway Component | Observed Effect |

| Human Umbilical Vein Endothelial Cells (HUVECs) | JNK, p38 MAPK | Phosphorylation (Activation) |

| Osteosarcoma Cells | ERK1/2, p38 MAPK, JNK | Phosphorylation (Activation) |

| Articular Chondrocytes | ERK-1/-2, p38 Kinase | Activation |

| Rodent Pancreatic Islets | JNK | Inhibition of IL-1-induced phosphorylation |

These findings indicate that the modulation of MAPK signaling is another important facet of the molecular mechanism of action of 15d-PGJ2, contributing to its diverse biological effects.

Extracellular Signal-Regulated Kinase (ERK) Activation and Inhibition

The effect of 15d-PGJ2 on the Extracellular Signal-Regulated Kinase (ERK) pathway is complex, with reports indicating both activation and inhibition depending on the cellular context. In some instances, 15d-PGJ2 has been observed to activate the ERK pathway. For example, in vascular smooth muscle cells, 15d-PGJ2 and other peroxisome proliferator-activated receptor-gamma (PPARγ) agonists rapidly activate ERK. nih.gov This activation can, in turn, lead to the expression of genes like c-fos and contribute to DNA synthesis. nih.gov The activation of ERK by 15d-PGJ2 can also be synergistic with other stimuli, such as serum, leading to an amplified phosphorylation of ERK. pnas.org

Conversely, there are also reports of 15d-PGJ2 inhibiting ERK signaling. For instance, prolonged exposure to shear stress in human chondrocytes leads to the synthesis of 15d-PGJ2, which then antagonizes interleukin-1β (IL-1β)-mediated ERK1/2 activation. researchgate.net This inhibitory effect contributes to the suppression of matrix metalloproteinase-9 (MMP-9) expression. researchgate.net

The dual nature of 15d-PGJ2's effect on the ERK pathway highlights the context-dependent nature of its signaling.

c-Jun N-terminal Kinase (JNK) Pathway Involvement

15d-PGJ2 consistently demonstrates an ability to activate the c-Jun N-terminal Kinase (JNK) pathway, a key regulator of apoptosis and inflammatory responses. In various cell types, including vascular endothelial cells and gastric carcinoma cells, 15d-PGJ2 treatment leads to the phosphorylation and activation of JNK. nih.govnih.gov This activation is often a critical step in 15d-PGJ2-induced apoptosis. nih.gov For example, in gastric carcinoma cells, the pro-apoptotic effects of 15d-PGJ2 can be significantly repressed by inhibiting JNK activity. nih.gov

Furthermore, the activation of JNK by 15d-PGJ2 has been implicated in the phosphorylation of downstream targets like p53, contributing to the induction of apoptosis in vascular endothelial cells. nih.gov However, similar to its effects on the ERK pathway, 15d-PGJ2 has also been shown to inhibit JNK activation under certain conditions, such as in human chondrocytes where it antagonizes IL-1β-induced JNK-dependent NF-κB activation. researchgate.net

p38 MAPK Activation

The activation of the p38 MAPK pathway is another consistent outcome of cellular exposure to 15d-PGJ2. This activation has been observed in a variety of cell types, including cardiomyocytes and vascular endothelial cells. nih.govnih.gov In cardiomyocytes, 15d-PGJ2 induces the phosphorylation of p38 MAPK, which is mediated by the PGD2 receptor DP2 and the generation of intracellular reactive oxygen species (ROS). nih.gov This activation of the p38 MAPK pathway contributes to the inflammatory and apoptotic effects of 15d-PGJ2 in these cells. nih.gov

In vascular endothelial cells, 15d-PGJ2-induced p38 MAPK activation is a key signaling event leading to apoptosis. nih.gov The inhibition of p38 MAPK can attenuate the apoptotic effects of 15d-PGJ2 and suppress the expression of pro-apoptotic proteins. nih.gov

PI3-Kinase/Akt Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. 15d-PGJ2 has been shown to modulate this pathway, often in an inhibitory manner. In primary rat astrocytes, 15d-PGJ2 inhibits the lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)-induced activation of the PI3K/Akt pathway. nih.gov This inhibition contributes to the anti-inflammatory effects of 15d-PGJ2 by suppressing downstream NF-κB signaling. nih.gov

However, there are also instances where 15d-PGJ2 activates the PI3K/Akt pathway. In vascular smooth muscle cells, 15d-PGJ2-induced ERK activation is dependent on PI3K, suggesting an upstream activation of PI3K by 15d-PGJ2 in this context. nih.gov Furthermore, in human breast cancer cells, 15d-PGJ2 induces the phosphorylation of Akt, which is a downstream effector of PI3K. aacrjournals.org This activation of the PI3K/Akt pathway leads to the upregulation of the cytoprotective enzyme heme oxygenase-1 (HO-1). aacrjournals.org

Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Pathway Suppression

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling cascade for a wide range of cytokines and growth factors. 15d-PGJ2 has been identified as a potent inhibitor of this pathway, particularly targeting STAT3. In H-Ras-transformed human breast epithelial cells, 15d-PGJ2 directly binds to STAT3 and inhibits its phosphorylation, dimerization, nuclear translocation, and transcriptional activity. nih.gov This inhibition is achieved through a Michael addition reaction at cysteine 259 (Cys259) of STAT3. nih.govjcpjournal.org

The covalent modification of STAT3 at Cys259 by 15d-PGJ2 is crucial for its antiproliferative and pro-apoptotic activities in these cancer cells. nih.gov Similarly, in mouse embryonic stem cells, 15d-PGJ2 decreases the leukemia inhibitory factor (LIF)-induced phosphorylation of JAK1 and STAT3, thereby regulating cell proliferation and self-renewal. nih.gov

Activator Protein 1 (AP-1) Signaling Modulation

Activator protein 1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. 15d-PGJ2 has been shown to modulate AP-1 signaling, often in an inhibitory manner. In myocytes, 15d-PGJ2 inhibits the IL-1β-induced activation of AP-1, which is reflected by a decrease in the phosphorylation of c-Jun. frontiersin.org This inhibition of AP-1 contributes to the anti-inflammatory effects of 15d-PGJ2 by suppressing the expression of pro-inflammatory cytokines and enzymes. frontiersin.org

In colon carcinoma cells, 15d-PGJ2 has also been shown to inhibit AP-1-mediated signaling. researchgate.net However, in vaginal epithelial cells (VECs) and amnion epithelial cells (AECs), 15d-PGJ2 can lead to the activation of AP-1, highlighting the cell-type specific effects of this compound. frontiersin.org

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation and Antioxidant Response Element (ARE) Induction

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. 15d-PGJ2 is a potent activator of this pathway. aacrjournals.orgnih.gov In human breast cancer cells, 15d-PGJ2 induces the expression and nuclear translocation of Nrf2, leading to increased binding of Nrf2 to the ARE in the promoter region of target genes. aacrjournals.orgnih.gov

This activation of the Nrf2-ARE pathway by 15d-PGJ2 results in the upregulation of various cytoprotective enzymes, including heme oxygenase-1 (HO-1) and multidrug resistance-associated protein 1 (MRP1). aacrjournals.orgresearchgate.net The activation of Nrf2 by 15d-PGJ2 is dependent on its electrophilic nature, as analogues lacking the reactive α,β-unsaturated carbonyl group fail to activate this pathway. aacrjournals.orgresearchgate.net The mechanism of Nrf2 activation by 15d-PGJ2 involves the covalent modification of Keap1, a negative regulator of Nrf2. nih.govnih.gov This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate gene expression. nih.govnih.gov

Data Tables

Table 1: Effects of 15-Deoxy-Δ12,14-prostaglandin J2 on MAPK Pathways

| Pathway | Effect | Cell Type | Key Findings |

| ERK | Activation | Vascular Smooth Muscle Cells | Rapid phosphorylation of ERK, leading to c-fos expression and DNA synthesis. nih.gov |

| Inhibition | Human Chondrocytes | Antagonizes IL-1β-mediated ERK1/2 activation, suppressing MMP-9 expression. researchgate.net | |

| JNK | Activation | Gastric Carcinoma Cells, Vascular Endothelial Cells | Induces apoptosis through JNK phosphorylation. nih.govnih.gov |

| Inhibition | Human Chondrocytes | Antagonizes IL-1β-induced JNK activation. researchgate.net | |

| p38 MAPK | Activation | Cardiomyocytes, Vascular Endothelial Cells | Induces apoptosis and inflammation via p38 MAPK phosphorylation. nih.govnih.gov |

Table 2: Modulation of Other Key Signaling Pathways by 15-Deoxy-Δ12,14-prostaglandin J2

| Pathway | Effect | Cell Type | Key Findings |

| PI3K/Akt | Inhibition | Primary Rat Astrocytes | Suppresses LPS/IFN-γ-induced activation, contributing to anti-inflammatory effects. nih.gov |

| Activation | Human Breast Cancer Cells, Vascular Smooth Muscle Cells | Upregulates HO-1 expression via Akt phosphorylation; ERK activation is PI3K-dependent. nih.govaacrjournals.org | |

| JAK-STAT | Suppression | H-Ras-transformed Human Breast Epithelial Cells, Mouse Embryonic Stem Cells | Covalently modifies STAT3 at Cys259, inhibiting its activity. nih.govjcpjournal.orgnih.gov |

| AP-1 | Inhibition | Myocytes, Colon Carcinoma Cells | Inhibits IL-1β-induced activation and AP-1-mediated signaling. frontiersin.orgresearchgate.net |

| Activation | Vaginal and Amnion Epithelial Cells | Leads to AP-1 activation in a cell-type specific manner. frontiersin.org | |

| Nrf2-ARE | Activation | Human Breast Cancer Cells | Induces nuclear translocation of Nrf2 and upregulates cytoprotective enzymes. aacrjournals.orgnih.govresearchgate.net |

Retinoic Acid Receptor-Related Orphan Receptor-alpha (RORα) Induction

15d-PGJ2 has been shown to induce the expression of Retinoic Acid Receptor-Related Orphan Receptor-alpha (RORα), a nuclear receptor known to suppress proinflammatory gene expression. ahajournals.orgnih.gov In human umbilical vein endothelial cells (HUVECs), 15d-PGJ2 treatment leads to an increase in the expression of RORα1 and RORα4 isoforms. ahajournals.orgnih.gov This induction of RORα is critical for the anti-inflammatory effects of 15d-PGJ2, as it mediates the inhibition of Tumor Necrosis Factor-alpha (TNF-α)-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1). ahajournals.orgnih.gov

Notably, this signaling pathway operates independently of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Evidence for this includes the finding that a PPARγ antagonist did not block the induction of RORα by 15d-PGJ2, and the synthetic PPARγ agonist pioglitazone (B448) did not replicate the effects of 15d-PGJ2 on RORα1 expression or TNF-α-induced gene expression. ahajournals.orgnih.gov Overexpression of a dominant-negative mutant of RORα1 was shown to attenuate the inhibitory effects of 15d-PGJ2 on VCAM-1 and ICAM-1 expression, confirming the functional importance of RORα in this pathway. nih.gov These findings establish RORα as a key target for the PPARγ-independent anti-inflammatory actions of 15d-PGJ2 in the vascular endothelium. ahajournals.org

Tumor Necrosis Factor (TNF)-Related Weak Inducer of Apoptosis (TWEAK) Pathway Sensitization

15d-PGJ2 can sensitize cancer cells to apoptosis induced by the TNF-Related Weak Inducer of Apoptosis (TWEAK), a member of the TNF superfamily. iiarjournals.orgiiarjournals.org In human colon carcinoma cells, which are relatively resistant to TWEAK alone, co-treatment with 15d-PGJ2 markedly enhances TWEAK-induced apoptosis. iiarjournals.orgiiarjournals.org This sensitization occurs through a pathway that is dependent on the generation of reactive oxygen species (ROS). iiarjournals.orgiiarjournals.org

The combination of 15d-PGJ2 and TWEAK leads to a significant increase in ROS production and a corresponding dissipation of the mitochondrial membrane potential. iiarjournals.orgiiarjournals.org The critical role of oxidative stress in this process is highlighted by the observation that the antioxidant N-acetylcysteine can partially reverse these effects and reduce cell death. iiarjournals.org

Mechanistically, 15d-PGJ2 modulates several key components of apoptotic and survival pathways to achieve this sensitization:

NF-κB Inhibition : TWEAK is known to activate the pro-survival Nuclear Factor-kappa B (NF-κB) pathway. 15d-PGJ2 attenuates this TWEAK-induced NF-κB activation. iiarjournals.orgiiarjournals.org

Modulation of Bcl-2 Family Proteins : 15d-PGJ2 alters the balance of pro- and anti-apoptotic proteins. It reduces the expression of the anti-apoptotic proteins BCL-XL and MCL-1 while increasing the expression of the pro-apoptotic protein BAX. iiarjournals.orgiiarjournals.org

Mitochondrial Apoptotic Factor Release : The combined treatment promotes the translocation of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria to the cytoplasm, signaling a commitment to apoptosis. iiarjournals.orgiiarjournals.org The release of AIF suggests the involvement of caspase-independent cell death mechanisms. iiarjournals.org

Estrogen Receptor-alpha (ERα) Transcriptional Activity Inhibition via DNA-Binding Domain Modification

15d-PGJ2 is a potent inhibitor of Estrogen Receptor-alpha (ERα) transcriptional activity, a key driver in the growth of a majority of breast cancers. aacrjournals.orgnih.govaacrjournals.org This inhibition affects both 17β-estradiol (E2)-dependent and E2-independent (e.g., growth factor-induced) activation of ERα and occurs through a PPARγ-independent mechanism. aacrjournals.orgnih.gov

The primary mechanism involves the direct, covalent modification of the ERα protein by 15d-PGJ2. nih.gov The electrophilic α,β-unsaturated carbonyl group in the cyclopentenone ring of 15d-PGJ2 acts as a Michael acceptor, reacting with nucleophilic cysteine residues on the target protein. aacrjournals.orgnih.gov Mass spectrometry analysis has precisely identified two cysteine residues, Cys227 and Cys240, within the C-terminal zinc finger of the ERα DNA-binding domain (DBD) as the specific targets for this covalent adduction. nih.govaacrjournals.org

This modification has profound functional consequences:

Disruption of Zinc Finger Structure : The covalent binding of 15d-PGJ2 to these critical cysteines disrupts the integrity of the zinc finger motif, a structure essential for coordinating a zinc ion and maintaining the proper fold for DNA recognition. aacrjournals.org This disruption leads to the release of the coordinated zinc ion from the ERα protein. aacrjournals.org

Inhibition of DNA Binding : Consequently, the ability of ERα to bind to its specific DNA recognition sequences, known as estrogen response elements (EREs), on the promoters of its target genes is directly blocked. aacrjournals.orgnih.gov

Repression of Target Gene Expression : The failure to bind to DNA results in the repression of ERα target genes, such as pS2 and c-Myc, which are involved in cell proliferation. nih.govaacrjournals.org

This direct attack on the ERα DBD represents a fundamental mechanism for inhibiting both hormone-dependent and hormone-independent ERα signaling pathways. nih.gov

| Feature | Finding | Reference |

| Target | Estrogen Receptor-alpha (ERα) | aacrjournals.org, nih.gov |

| Effect | Inhibition of E2-dependent and E2-independent transcriptional activity | nih.gov |

| Mechanism | PPARγ-independent | aacrjournals.org, nih.gov |

| Molecular Interaction | Covalent modification of Cys227 and Cys240 in the DNA-binding domain (DBD) | nih.gov, aacrjournals.org |

| Functional Consequence | Disruption of zinc finger structure and inhibition of ERα binding to DNA | aacrjournals.org, nih.gov |

| Downstream Effect | Repression of ERα target genes (e.g., pS2, c-Myc) | nih.gov |

p53 Pathway Activation and Proteasome Modulation

The interaction of 15d-PGJ2 with the p53 tumor suppressor pathway and the proteasome protein degradation machinery is complex, involving both direct and indirect mechanisms.

p53 Pathway Activation: Treatment of cancer cells with 15d-PGJ2 often leads to a significant accumulation of the p53 protein. aacrjournals.orgnih.govaacrjournals.org However, the functional status of this accumulated p53 is context-dependent. Some studies report that despite its increased levels, the p53 protein is functionally inactive and its DNA binding ability is inhibited. aacrjournals.orgnih.gov The accumulation of p53 protein appears to result from its stabilization. One proposed mechanism is that 15d-PGJ2 covalently modifies cysteine residues on p53, which interferes with its interaction with the murine double-minute 2 (MDM2) E3 ubiquitin ligase, thereby blocking p53's subsequent degradation. aacrjournals.org

In other contexts, the upregulation of p53 by 15d-PGJ2 is an indirect effect mediated by the induction of Heme oxygenase-1 (HO-1). nih.gov The induction of HO-1 leads to the release of iron, which in turn mediates the increase in p53 expression. nih.gov This HO-1/iron/p53 axis may represent a cellular defense mechanism against oxidative stress. nih.gov It is also noted that in some cell types, 15d-PGJ2 can induce apoptosis in a manner that is independent of p53. nih.govmdpi.com

Proteasome Modulation: 15d-PGJ2 is a direct inhibitor of the 26S proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. frontiersin.org This inhibition is achieved through the covalent modification of multiple protein components of the 19S regulatory particle of the proteasome. frontiersin.org This direct interaction has been confirmed using biotinylated 15d-PGJ2, which was shown to bind to 13 distinct proteins within the 19S particle. frontiersin.org

The functional consequence of this modification is the suppression of the proteasome's proteolytic activity. frontiersin.org This leads to the accumulation of poly-ubiquitinated proteins within the cell and has significant downstream effects on inflammatory signaling. frontiersin.org Specifically, by inhibiting the proteasome, 15d-PGJ2 prevents the degradation of IκBα, the inhibitory protein of NF-κB. This blocks the activation of the NF-κB pathway in response to inflammatory stimuli like TNF-α. frontiersin.org

Hypoxia-Inducible Factor (HIF) Modulation

15d-PGJ2 has been demonstrated to stabilize the alpha-subunit of Hypoxia-Inducible Factor-1 (HIF-1α), a key transcription factor that regulates cellular responses to low oxygen, including angiogenesis and tumor growth. nih.gov In human breast cancer cells, 15d-PGJ2 treatment leads to the accumulation of HIF-1α protein under normoxic conditions. nih.gov This stabilization occurs through a dual mechanism.

Firstly, 15d-PGJ2 induces the expression of Heme oxygenase-1 (HO-1). nih.gov The induction of HO-1 and its enzymatic activity contributes to HIF-1α accumulation, as demonstrated by the fact that both pharmacological inhibition and siRNA-mediated knockdown of HO-1 attenuated the effect of 15d-PGJ2 on HIF-1α. nih.gov The induction of HO-1 by 15d-PGJ2 also increases the intracellular production of reactive oxygen species (ROS), which can contribute to HIF-1α stabilization. nih.gov

Secondly, beyond its effects on HO-1, 15d-PGJ2 can also directly modify and inhibit prolyl-4-hydroxylase 2 (PHD2), the key enzyme that hydroxylates HIF-1α, marking it for proteasomal degradation under normal oxygen levels. nih.gov This direct inhibition of PHD2 activity provides another layer of control leading to HIF-1α stabilization. nih.gov

Suppressor of Cytokine Signaling (SOCS) Upregulation

As part of its anti-inflammatory profile, 15d-PGJ2 can rapidly induce the transcription of Suppressor of Cytokine Signaling (SOCS) proteins, specifically SOCS1 and SOCS3. nih.gov SOCS proteins are critical negative feedback inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is activated by numerous cytokines and growth factors.

Direct Protein Targets and Their Functional Alterations

A defining characteristic of 15d-PGJ2's mechanism of action is its ability to form covalent adducts with a wide array of cellular proteins, thereby altering their function. portlandpress.com This reactivity is due to the electrophilic α,β-unsaturated carbonyl group in its cyclopentenone ring, which readily undergoes a Michael addition reaction with nucleophilic residues, particularly the thiol groups of cysteine. frontiersin.orgnih.gov This PPARγ-independent mechanism allows 15d-PGJ2 to influence numerous cellular processes. Proteomic studies have identified a diverse set of direct protein targets. plos.orgnih.govsci-hub.se

| Target Protein Category | Specific Protein Target(s) | Functional Alteration | Reference(s) |

| Transcription Factors | Estrogen Receptor-α (ERα) | Covalent modification of DBD; inhibition of DNA binding. | aacrjournals.org, nih.gov |

| p53 | Covalent modification; stabilization but functional inactivation; impaired MDM2 interaction. | aacrjournals.org, nih.gov | |

| Signaling Kinases | IκB kinase β (IKKβ) | Covalent modification of Cys-179 in the activation loop; inhibition of catalytic activity. | nih.gov |

| Proteasome Components | 13 proteins of the 19S regulatory particle (e.g., RPN1, RPN2) | Covalent modification; inhibition of proteasome activity; accumulation of ubiquitinated proteins. | frontiersin.org |

| Cytoskeletal Proteins | Actin, Tubulin, Vimentin (B1176767), Tropomyosin, F-actin-capping protein, Internexin α | Covalent modification; early reorganization of vimentin and tubulin filaments. | plos.org, nih.gov, nih.gov |

| Redox Regulation | Kelch-like ECH-associated protein 1 (Keap1) | Covalent modification; activation of the Nrf2 pathway; induction of antioxidant enzymes (GSH, HO-1). | nih.gov, portlandpress.com |

| Metabolic Enzymes | Enolase 2, Pyruvate kinase M1 (PKM1), Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) | Covalent modification; potential alteration of glycolytic flux. | plos.org, nih.gov, nih.gov |

| Molecular Chaperones | Heat shock protein 90 (HSP90), Heat shock protein 8 (HSP8), T-complex protein 1 subunit α | Covalent modification. | plos.org, nih.gov, nih.gov |

Keap1 (Kelch-like ECH-associated protein 1) Adduct Formation and Nrf2 Release

15d-PGJ2 is a potent activator of the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. portlandpress.comnih.gov Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. portlandpress.com

15d-PGJ2 covalently modifies critical cysteine residues on Keap1. portlandpress.com This adduct formation disrupts the Keap1-Nrf2 interaction, inhibiting the degradation of Nrf2. portlandpress.com As a result, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. portlandpress.comnih.gov This leads to the increased expression of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and enzymes involved in glutathione (B108866) (GSH) synthesis. portlandpress.comnih.govnih.gov

Research has shown that the potency of 15d-PGJ2 as a signaling molecule is enhanced by the accumulation of its covalent adduct with Keap1 over time. nih.govnih.gov This suggests that even low, continuous concentrations of 15d-PGJ2 can effectively induce a protective antioxidant response. nih.gov

H-Ras Covalent Modification (e.g., Cys-184) and Activation

15d-PGJ2 has been shown to directly interact with and activate the H-Ras proto-oncogene product, a key regulator of cell proliferation and differentiation. pnas.orgpnas.org This interaction is highly specific to H-Ras and does not occur with other Ras isoforms like N-Ras or K-Ras. pnas.orgnih.gov

The mechanism of activation involves the formation of a covalent adduct between 15d-PGJ2 and a specific cysteine residue, Cys-184, present in the C-terminal region of H-Ras. pnas.orgpnas.orgnih.gov This cysteine is unique to H-Ras among the Ras family members, explaining the isoform-specific effect. pnas.org The covalent modification of Cys-184 by 15d-PGJ2 leads to the activation of the H-Ras signaling pathway, including downstream effectors like the mitogen-activated protein kinase (MAPK) cascade. pnas.orgpnas.org Mutation of this cysteine residue inhibits the modification and subsequent activation of H-Ras by 15d-PGJ2. pnas.orgnih.gov

Actin (e.g., β-actin, Cys374) Modification and Cytoskeletal Derangement

Mass spectrometric analysis has revealed that 15d-PGJ2 selectively binds to Cys-374 of G-actin in a 1:1 stoichiometric ratio via a Michael adduction mechanism. nih.gov Computational modeling suggests that this covalent modification induces a significant conformational change in the actin structure, particularly distorting subdomains involved in nucleotide binding. nih.gov This structural alteration is believed to impair the polymerization of G-actin into F-actin, providing a molecular basis for the observed cytoskeletal derangement. nih.gov In mesangial cells, 15d-PGJ2 also induces early reorganization of other cytoskeletal proteins like vimentin and tubulin. nih.gov

Thioredoxin (Trx) Modification

Thioredoxin (Trx) is a key antioxidant protein that plays a crucial role in maintaining the cellular redox balance. It is another identified target for covalent modification by 15d-PGJ2. The interaction between 15d-PGJ2 and Trx is part of a broader "electrophile-responsive proteome" that reacts with this lipid mediator. nih.gov The modification of Trx by 15d-PGJ2 highlights the prostaglandin's role in modulating cellular redox signaling pathways.

Components of the Ubiquitin-Proteasome System (UPS) (e.g., Proteasome Inhibition, IκB-α Degradation)

15d-PGJ2 has been shown to interact with and inhibit the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation that regulates numerous cellular processes, including inflammatory responses. nih.govfrontiersin.org In human endothelial cells, 15d-PGJ2 covalently modifies multiple proteins within the 19S regulatory particle of the proteasome. nih.govfrontiersin.orgresearchgate.net This modification leads to a suppression of proteasome function, similar to the effects of known proteasome inhibitors. nih.govfrontiersin.org

A key consequence of proteasome inhibition by 15d-PGJ2 is the stabilization of IκB-α, the inhibitory protein of the transcription factor NF-κB. pnas.orgnih.gov In resting cells, NF-κB is held inactive in the cytoplasm by IκB-α. Upon inflammatory stimuli, IκB-α is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression. pnas.orgnih.gov By inhibiting the proteasomal degradation of IκB-α, 15d-PGJ2 effectively blocks NF-κB activation. frontiersin.orgpnas.orgnih.gov This represents a significant PPARγ-independent mechanism for the anti-inflammatory effects of 15d-PGJ2. pnas.org

Enzymes: Glycolytic Enzymes (e.g., Enolase, Lactate (B86563) Dehydrogenase, Pyruvate Kinase M1/M2, Glyceraldehyde 3-phosphate Dehydrogenase), Redox Enzymes (e.g., Biliverdin (B22007) Reductase), Platelet-Activating Factor Acetylhydrolase (PAF-AH)

Proteomic studies have identified several enzymes as targets for covalent modification by 15d-PGJ2. These include key enzymes involved in glycolysis, such as enolase and lactate dehydrogenase. nih.gov The modification of these enzymes suggests that 15d-PGJ2 can directly impact cellular energy metabolism.

Redox-regulating enzymes are also targeted. For instance, biliverdin reductase has been identified as a protein adducted by 15d-PGJ2. nih.gov Furthermore, 15d-PGJ2 has been shown to enhance the activity of Platelet-Activating Factor Acetylhydrolase (PAF-AH). nih.govspandidos-publications.com This enzyme is responsible for degrading the pro-inflammatory lipid mediator, platelet-activating factor (PAF). nih.gov The enhancement of PAF-AH activity contributes to the anti-inflammatory properties of 15d-PGJ2 in ocular cells, an effect that appears to be independent of PPARγ. nih.govspandidos-publications.com

Molecular Chaperones (e.g., Heat Shock Protein A8, T-complex protein 1 subunit α)

Molecular chaperones, which are crucial for maintaining protein homeostasis, have also been identified as targets of 15d-PGJ2. In studies using biotinylated 15d-PGJ2, proteins such as Heat Shock Protein A8 (also known as Hsc70) and the T-complex protein 1 subunit α have been identified as adducted proteins. The modification of these chaperones suggests that 15d-PGJ2 can influence cellular stress responses and protein folding pathways.

Interactive Data Tables

Table 1: Key Protein Targets of 15-Deoxy-Δ12,14-prostaglandin J2 and Functional Consequences

| Target Protein | Specific Residue(s) Modified (if known) | Functional Consequence of Modification | Reference(s) |

| Keap1 | Cysteine(s) | Disruption of Keap1-Nrf2 complex, Nrf2 stabilization and nuclear translocation, activation of antioxidant response | portlandpress.comnih.govnih.gov |

| H-Ras | Cys-184 | Activation of H-Ras signaling pathway | pnas.orgpnas.orgnih.gov |

| β-Actin | Cys-374 | F-actin depolymerization, cytoskeletal derangement, impaired G-actin polymerization | nih.gov |

| Thioredoxin (Trx) | Not specified | Modulation of cellular redox state | nih.gov |

| 19S Proteasome Subunits | Cysteine(s) | Inhibition of proteasome activity, accumulation of ubiquitinated proteins | nih.govfrontiersin.orgresearchgate.net |

| IκB Kinase (IKK) | Cys-179 | Inhibition of IKK activity, prevention of IκB-α degradation | nih.gov |

| Enolase | Not specified | Potential alteration of glycolytic pathway | nih.gov |

| Lactate Dehydrogenase | Not specified | Potential alteration of glycolytic pathway | nih.gov |

| Biliverdin Reductase | Not specified | Modulation of redox regulation | nih.gov |

| Platelet-Activating Factor Acetylhydrolase (PAF-AH) | Not specified | Enhancement of enzyme activity, reduction of PAF levels | nih.govspandidos-publications.com |

Cytoskeletal Proteins (e.g., F-actin-capping protein, Tubulin β, Internexin α, Glial Fibrillary Acidic Protein)

The electrophilic nature of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) facilitates its interaction with a variety of cellular proteins, including those that form the cytoskeleton. These interactions often occur via Michael addition, a covalent reaction between the α,β-unsaturated carbonyl group in the cyclopentenone ring of 15d-PGJ2 and nucleophilic residues, such as cysteine, on the target proteins. frontiersin.orgjci.org Such modifications can lead to significant alterations in cytoskeletal organization and function.

A proteomics-based investigation using a biotinylated form of 15d-PGJ2 in the plasma membrane of rat cortical neurons successfully identified several cytoskeletal proteins as direct targets. These include β-actin, F-actin-capping protein, tubulin β, internexin α, and glial fibrillary acidic protein (GFAP). nih.gov

Tubulin β: The interaction between 15d-PGJ2 and tubulin has been studied in detail. In breast cancer cell lines, 15d-PGJ2 has been shown to be a tubulin-binding agent that disrupts the microtubule network. nih.gov This interaction is covalent, with 15d-PGJ2 forming adducts with cysteine residues on both α- and β-tubulin subunits. nih.gov The functional consequences of this binding are significant, leading to the destabilization of microtubules, failure to form a stable metaphase plate during mitosis, and ultimately, mitotic arrest and cell death. nih.gov

Actin and F-actin-capping protein: 15d-PGJ2 also targets components of the actin cytoskeleton. In human neuroblastoma cells, β-actin was identified as a major protein adducted by 15d-PGJ2. nih.gov This modification, which occurs specifically at the Cys374 residue, induces conformational changes in the actin protein that impair its polymerization into filamentous F-actin and promote F-actin depolymerization. nih.gov The identification of F-actin-capping protein as a target in neuronal membranes suggests a multi-faceted disruption of actin dynamics. nih.gov

Internexin α and Glial Fibrillary Acidic Protein (GFAP): The identification of α-internexin and GFAP as targets for 15d-PGJ2 in neuronal plasma membranes points to its impact on the intermediate filament network. nih.gov α-Internexin is a neuronal intermediate filament protein that co-assembles with other neurofilament proteins. frontiersin.org GFAP is the primary intermediate filament protein in astrocytes, and its aggregation is a hallmark of certain neurological diseases. nih.gov The modification of these proteins by 15d-PGJ2 suggests a potential role for this prostaglandin in modulating the structure and function of the neuronal and glial cytoskeleton.

Table 1: Cytoskeletal Protein Targets of 15d-PGJ2

| Target Protein | Cellular Context | Observed Effect | Reference |

|---|---|---|---|

| Tubulin β | Breast cancer cells; Neuronal membranes | Covalent binding, microtubule destabilization, mitotic arrest | nih.govnih.gov |

| F-actin-capping protein | Neuronal membranes | Identified as a direct target | nih.gov |

| Internexin α | Neuronal membranes | Identified as a direct target | nih.gov |

| Glial Fibrillary Acidic Protein (GFAP) | Neuronal membranes | Identified as a direct target | nih.gov |

| β-Actin | Neuroblastoma cells; Mesangial cells | Covalent binding, F-actin depolymerization, impaired polymerization | nih.govnih.gov |

Adaptor Proteins and Collapsin Response Mediator Protein 2 (CRMP2)

In addition to cytoskeletal components, proteomic studies have revealed that 15d-PGJ2 targets adaptor proteins. nih.gov A notable example within this class is the Collapsin Response Mediator Protein 2 (CRMP2), which was identified as a membrane-associated target of 15d-PGJ2 in rat cortical neurons. nih.gov

CRMP2 is a cytosolic phosphoprotein highly expressed in the developing nervous system. nih.gov It plays a crucial role in neuronal development, particularly in axon guidance and formation, by interacting with tubulin heterodimers to promote microtubule assembly. nih.govmedchemexpress.com The identification of CRMP2 as a target for 15d-PGJ2 is significant because it suggests a mechanism by which this prostaglandin could influence neurite outgrowth and neuronal apoptosis. nih.gov Although CRMP2 is primarily known as a cytosolic protein, its detection as a target in the membrane fraction suggests a potential ectopic localization or association with membrane components under certain conditions. nih.gov Further research is needed to elucidate the precise functional consequences of 15d-PGJ2 binding to CRMP2 and other adaptor proteins. nih.gov

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) Upregulation

Research in human endometrial cancer cell lines has demonstrated that treatment with 15d-PGJ2 leads to the upregulation of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) expression, a finding confirmed at the protein level by western blot analysis. nih.gov AKR1C3 is a multifunctional enzyme involved in the metabolism of prostaglandins and steroids. nih.govguidetopharmacology.org

This finding is particularly noteworthy because of the metabolic relationship between AKR1C3 and 15d-PGJ2. AKR1C3 metabolizes prostaglandin D2 (PGD2) to 9α,11β-PGF2, thereby diverting the metabolic pathway away from the spontaneous dehydration of PGD2 that forms 15d-PGJ2. nih.govnih.gov Therefore, the upregulation of AKR1C3 by 15d-PGJ2 suggests the existence of a potential negative feedback loop, where 15d-PGJ2 could stimulate the expression of an enzyme that, in turn, limits its own formation from its precursor, PGD2.

Anterior Gradient Homolog 3 (AGR3) and Nitric Oxide Synthase 2A (NOS2A) Downregulation

In the same studies that identified the upregulation of AKR1C3, treatment of human endometrial cancer cells with 15d-PGJ2 was found to cause the downregulation of Anterior Gradient Homolog 3 (AGR3) and Nitric Oxide Synthase 2A (NOS2A). nih.gov

Nitric Oxide Synthase 2A (NOS2A): NOS2A, also known as inducible nitric oxide synthase (iNOS), is responsible for the production of large quantities of nitric oxide, a key signaling molecule in inflammatory processes. frontiersin.orgresearchgate.net The ability of 15d-PGJ2 to repress the expression of iNOS is a well-documented anti-inflammatory mechanism and has been observed in various cell types, including macrophages and endothelial cells. nih.govnih.gov This inhibition is considered a key part of the anti-inflammatory and pro-resolving activities of 15d-PGJ2. frontiersin.org

Anterior Gradient Homolog 3 (AGR3): The downregulation of AGR3 represents another molecular consequence of 15d-PGJ2 action. nih.gov The confirmation of decreased AGR3 protein levels via western blot analysis in endometrial cancer cells treated with 15d-PGJ2 identifies it as a component of the cellular response to this prostaglandin. nih.gov

Table 2: Gene Expression Changes Induced by 15d-PGJ2 in Endometrial Cancer Cells

| Gene/Protein | Effect of 15d-PGJ2 | Potential Consequence | Reference |

|---|---|---|---|

| AKR1C3 | Upregulation | Negative feedback on 15d-PGJ2 synthesis | nih.gov |

| AGR3 | Downregulation | Component of cellular response | nih.gov |

| NOS2A (iNOS) | Downregulation | Anti-inflammatory effect | frontiersin.orgnih.gov |

ATM (Ataxia-Telangiectasia Mutated) Protein Kinase Covalent Modification

The chemical structure of 15d-PGJ2, specifically its reactive α,β-unsaturated carbonyl group, allows it to form stable covalent adducts with cellular proteins, a mechanism known as Michael addition. jci.org This covalent modification is a key feature of its peroxisome proliferator-activated receptor γ (PPARγ)-independent actions. jci.org The primary targets for this reaction are the nucleophilic thiol groups of cysteine residues within proteins. jci.orgnih.gov This reactivity has been shown to directly inhibit the function of various signaling proteins, including transcription factors like NF-κB (p50 subunit) and STAT3, by covalently modifying critical cysteine residues. nih.govcsic.es

Ataxia-Telangiectasia Mutated (ATM) protein kinase is a large, 350 kDa serine/threonine kinase that plays a central role in the cellular response to DNA double-strand breaks. nih.gov As a member of the phosphatidylinositol 3-kinase-like kinase (PIKK) family, ATM is a critical regulator of cell cycle checkpoints and DNA repair. nih.gov Given that 15d-PGJ2 is known to covalently modify and alter the function of other kinases and signaling proteins, the potential for direct covalent modification of ATM protein kinase represents a plausible mechanism of action, consistent with the established reactivity of this cyclopentenone prostaglandin. jci.orgnih.gov

Biological Roles and Effects of 15 Deoxy Δ12,14 Prostaglandin J2 in Model Systems

Immunomodulatory and Anti-inflammatory Mechanisms

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is an endogenous lipid mediator derived from the dehydration of prostaglandin (B15479496) D2 (PGD2). mdpi.com It is generated during inflammatory processes and is recognized for its potent immunomodulatory and anti-inflammatory effects. mdpi.commdpi.com These actions are mediated through various mechanisms, including the inhibition of pro-inflammatory signaling pathways and the modulation of immune cell functions, contributing to the resolution of inflammation. mdpi.comfrontiersin.org

A primary mechanism of 15d-PGJ2's anti-inflammatory activity is its ability to suppress the expression and production of numerous pro-inflammatory mediators. This cyclopentenone prostaglandin has been shown to inhibit genes such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and others that are central to the inflammatory cascade. nih.gov The inhibition often occurs through the modulation of key transcription factors like NF-κB. nih.govfrontiersin.org

In human endothelial cells, 15d-PGJ2 dose-dependently inhibits the TNF-α-induced gene expression of the adhesion molecules Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). nih.govnih.gov Studies in various models have demonstrated its capacity to reduce levels of multiple inflammatory cytokines and chemokines. For instance, in a mouse model of endotoxin-induced lung injury, 15d-PGJ2 was found to decrease the levels of TNF-α and ICAM-1. capes.gov.br Similarly, in a model of autoimmune hepatitis, pretreatment with 15d-PGJ2 significantly reduced plasma levels of TNF-α and Interleukin-6 (IL-6). nih.gov In macrophages, it has been shown to inhibit the expression of iNOS and TNF-α. frontiersin.org Furthermore, in models of chronic liver injury and temporomandibular joint (TMJ) arthritis, 15d-PGJ2 administration led to reduced expression of inflammatory cytokines, including TNF-α, IL-6, and the chemokine MCP-1 (also known as CINC-1 in rats). capes.gov.br

Table 1: Inhibitory Effects of 15d-PGJ2 on Pro-inflammatory Mediators

| Mediator | Model System | Observed Effect | Reference(s) |

|---|---|---|---|

| iNOS | Macrophages | Inhibition of gene expression. | frontiersin.org |

| TNF-α | Macrophages; Endotoxin-induced lung injury; ConA-induced hepatitis; TMJ arthritis | Inhibition of gene expression and/or protein production. | frontiersin.orgcapes.gov.brnih.gov |

| IL-6 | ConA-induced hepatitis; DSS-induced colitis; TMJ arthritis | Reduction in expression and/or production. | mdpi.comnih.gov |

| MCP-1 | Chronic liver injury; TMJ arthritis (as CINC-1) | Reduction in expression. | capes.gov.br |

| ICAM-1 | Human Endothelial Cells; Endotoxin-induced lung injury | Dose-dependent inhibition of TNF-α-induced gene expression. | nih.govnih.govcapes.gov.br |

| VCAM-1 | Human Endothelial Cells | Dose-dependent inhibition of TNF-α-induced gene expression. | nih.govnih.gov |

15d-PGJ2 plays a significant role in directing the phenotype of macrophages, key cells in the inflammatory response. It promotes the polarization of classically activated, pro-inflammatory M1 macrophages towards an alternatively activated, pro-resolving M2 phenotype. mdpi.com In a murine model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, treatment with 15d-PGJ2 led to a reduction in the number of M1 macrophages while increasing the proportion of M2 macrophages in the colonic mucosa. mdpi.com In vitro studies using bone marrow-derived macrophages confirmed this effect, showing that 15d-PGJ2 significantly inhibited the expression of M1 markers like iNOS, IL-1β, and IL-12 in response to lipopolysaccharide (LPS). mdpi.com While 15d-PGJ2 alone did not induce M2 markers, it worked synergistically with the M2-polarizing cytokine IL-4 to increase the expression of M2 markers. mdpi.com This shift from a pro-inflammatory to a pro-resolving macrophage phenotype is a critical component of its ability to terminate inflammation. mdpi.com

Neutrophils are among the first immune cells to be recruited to a site of inflammation. 15d-PGJ2 has been shown to effectively inhibit the migration and infiltration of neutrophils into inflamed tissues. mdpi.com In a murine model of colitis, administration of 15d-PGJ2 during the resolution phase of inflammation reduced the number of infiltrating neutrophils. mdpi.com This effect is thought to contribute significantly to the resolution of inflammation, as it limits further tissue damage caused by activated neutrophils. mdpi.com Studies have also shown that an early increase in 15d-PGJ2 levels in alveolar macrophages precedes neutrophil recruitment into the lungs in a rat model of cytokine-induced lung inflammation, suggesting it may be part of an endogenous mechanism to regulate this process. In models of TMJ arthritis, 15d-PGJ2 therapy was also reported to inhibit leukocyte migration into the joint tissues.

The anti-inflammatory properties of 15d-PGJ2 have been demonstrated to promote the resolution of inflammation in several experimental disease models.

Colitis: In the DSS-induced murine colitis model, which mimics human inflammatory bowel disease (IBD), intraperitoneal injection of 15d-PGJ2 accelerated the resolution of colitis. mdpi.com This was evidenced by reduced pathological symptoms and was associated with the inhibition of neutrophil infiltration and the promotion of M2 macrophage polarization. mdpi.com Conversely, the pharmacological inhibition of endogenous 15d-PGJ2 synthesis was shown to impair the resolution of inflammation in this model. mdpi.comfrontiersin.org

Autoimmune Hepatitis: In a concanavalin (B7782731) A (ConA)-induced mouse model of autoimmune hepatitis, pretreatment with 15d-PGJ2 was shown to reduce liver impairment. nih.gov The protective effect was associated with a significant reduction in pro-inflammatory cytokines like IL-2, IL-6, and TNF-α. nih.gov The mechanism involves the activation of PPARγ and the subsequent reduction in NF-κB activity. nih.gov

Temporomandibular Joint (TMJ) Arthritis: In rat models of experimentally induced TMJ arthritis, 15d-PGJ2 therapy has demonstrated antinociceptive efficacy. Its administration was shown to inhibit leukocyte migration and the production of pro-inflammatory cytokines within the joint tissues, contributing to the amelioration of inflammatory symptoms.

Table 2: Effects of 15d-PGJ2 in Experimental Inflammatory Models

| Experimental Model | Key Findings | Reference(s) |

|---|---|---|

| DSS-Induced Colitis | Accelerated resolution of inflammation; Reduced neutrophil infiltration; Promoted M1 to M2 macrophage shift. | mdpi.com |

| Concanavalin A-Induced Autoimmune Hepatitis | Reduced liver impairment; Decreased pro-inflammatory cytokines (IL-2, IL-6, TNF-α); Activated PPARγ and inhibited NF-κB. | nih.gov |

| Temporomandibular Joint Arthritis | Exhibited antinociceptive effects; Inhibited leukocyte migration; Retarded production of pro-inflammatory cytokines. |

15d-PGJ2 exhibits central antipyretic (fever-reducing) actions. In studies using rats, 15d-PGJ2 was found to attenuate the febrile response induced by lipopolysaccharide (LPS). nih.gov This effect is mediated through its action in the brain, specifically within the hypothalamus, a key region for controlling body temperature. nih.gov The levels of 15d-PGJ2 and its synthesizing enzyme were found to be enhanced in the cerebrospinal fluid in response to systemic LPS injection. nih.gov The antipyretic effect is associated with a reduction in the expression of cyclooxygenase-2 (COX-2) in the hypothalamus, a critical enzyme for the synthesis of fever-inducing prostaglandin E2. nih.gov

15d-PGJ2 also modulates the function of T-cells, which are crucial components of the adaptive immune system. In studies on human Vδ2 T cells, a subset of gamma delta (γδ) T cells implicated in some autoimmune diseases, 15d-PGJ2 was shown to suppress several of their key functions. It inhibited Vδ2 T cell proliferation in response to antigens and IL-2. Furthermore, 15d-PGJ2 suppressed effector functions, including the production of cytokines, degranulation, and cytotoxicity against tumor cells. This suppressive activity on Vδ2 T cells was found to occur through the inhibition of Erk activation, a key component of the T-cell receptor signaling pathway. In other studies, 15d-PGJ2 was also found to decrease the transcription and secretion of IL-13, a cytokine involved in allergic responses, in activated T cells.

Regulation of Cellular Redox Homeostasis and Antioxidant Defense

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring metabolite of prostaglandin D2 that plays a significant role in managing cellular redox balance. hmdb.ca Its electrophilic nature, conferred by a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring, allows it to interact with and modulate various signaling pathways that are sensitive to the cell's redox state. nih.govfrontiersin.org

A primary mechanism through which 15d-PGJ2 exerts its antioxidant effects is by activating the Keap1-Nrf2 signaling pathway. nih.gov The transcription factor Nrf2 (NF-E2-related nuclear factor erythroid-2) is a master regulator of antioxidant response element (ARE)-driven gene expression. nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. 15d-PGJ2 can directly interact with Keap1, causing a conformational change that releases Nrf2. nih.gov Once freed, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes. nih.govcornell.edu

A key target gene of the Nrf2 pathway is Heme Oxygenase-1 (HO-1) . nih.gov Multiple studies have demonstrated that 15d-PGJ2 treatment leads to a significant induction of HO-1 at both the mRNA and protein levels in various cell types, including human lymphocytes and breast cancer cells. nih.govnih.gov This induction of HO-1 is considered a crucial part of the anti-inflammatory and antioxidant actions of 15d-PGJ2. nih.govnih.gov For instance, in a mouse model of unilateral ureteral obstruction, 15d-PGJ2 administration increased Nrf2 protein expression and subsequently induced its downstream target, HO-1. nih.gov

The induction of HO-1 by 15d-PGJ2 can also be dependent on the generation of reactive oxygen species (ROS). In human lymphocytes, the ability of 15d-PGJ2 to increase HO-1 expression was linked to its capacity to enhance intracellular ROS production. nih.gov This suggests a feedback loop where an initial pro-oxidant signal can trigger a robust antioxidant response.

Another critical component of the cellular antioxidant defense system influenced by 15d-PGJ2 is Glutathione (B108866) (GSH) . Antioxidants such as N-acetylcysteine (NAC) and GSH have been shown to block the activation of JNK (c-Jun N-terminal kinases) and subsequent cell death induced by 15d-PGJ2 in osteoblastic cells, indicating that 15d-PGJ2's effects are mediated by changes in the cellular redox state that can be counteracted by GSH. nih.gov

The interaction of 15d-PGJ2 with oxidative stress is complex, as it can both induce and protect against oxidative damage. This dual role is largely dependent on the cellular context and concentration.

Initially, 15d-PGJ2 can cause a rapid increase in intracellular reactive oxygen species (ROS). nih.govmdpi.com This pro-oxidant effect is considered a primary event in its anti-tumor and anti-inflammatory mechanisms. mdpi.comaacrjournals.org For example, in osteosarcoma cells, 15d-PGJ2 treatment leads to a swift generation of ROS, which then triggers downstream signaling cascades. mdpi.com Similarly, in leukemia and colorectal cancer cells, ROS generation through mitochondria and NADPH oxidase activation is a key step in 15d-PGJ2-induced apoptosis. nih.govnih.gov The generation of ROS by 15d-PGJ2 is crucial for its biological activity, as a non-electrophilic analogue, 9,10-dihydro-15d-PGJ2, fails to induce ROS and the subsequent apoptotic effects. researchgate.net

Conversely, 15d-PGJ2 also demonstrates significant protective effects against oxidative stress. In cultured human retinal pigment epithelial cells, pretreatment with 15d-PGJ2 was shown to prevent cell death caused by oxidative stressors like hydrogen peroxide (H2O2) and t-butyl hydroperoxide. arvojournals.orgnih.gov This protection was associated with a modest decrease in ROS generation and a significant restoration of mitochondrial membrane potential, which is often disrupted by oxidative damage. arvojournals.orgnih.gov This protective capacity is largely attributed to its ability to upregulate antioxidant defenses via the Nrf2 pathway, as described above. nih.govnih.gov In a model of obstructive nephropathy, 15d-PGJ2 protected against oxidative stress by preventing protein carbonylation, a marker of oxidative damage, while simultaneously activating the Nrf2 pathway. nih.govnih.gov